potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide
Description
Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide (CAS: 561328-67-4) is a potassium trifluoroborate salt featuring a phthalimide group linked via a methylene bridge to a phenyl ring. Its molecular formula is C₁₅H₁₀BF₃KNO₂, with a molecular weight of 343.16 g/mol .
Properties
IUPAC Name |
potassium;[3-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]-trifluoroboranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BF3NO2.K/c17-16(18,19)11-5-3-4-10(8-11)9-20-14(21)12-6-1-2-7-13(12)15(20)22;/h1-8H,9H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMKDJWKULJKAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN2C(=O)C3=CC=CC=C3C2=O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a trifluoroborate moiety, which is known for its stability and reactivity in various chemical reactions. The general formula can be represented as follows:
Key Structural Components:
- Trifluoroborate Group : Enhances solubility and stability.
- Isoindole Derivative : Potentially contributes to various biological activities.
Antibacterial Activity
Research indicates that organotrifluoroborates exhibit antibacterial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against E. coli and Staphylococcus aureus with MIC values ranging from 62.5 µg/mL to 78.12 µg/mL .
Anticancer Activity
Compounds with similar structural features have demonstrated antiproliferative effects on cancer cell lines:
- IC50 Values : In vitro studies report IC50 values around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 lung carcinoma cells .
The biological mechanisms through which this compound may exert its effects likely involve:
- Interference with Bacterial Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall formation.
- Induction of Apoptosis in Cancer Cells : The isoindole structure may interact with cellular pathways leading to programmed cell death.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of a related trifluoroborate compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating resistant infections.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Related Trifluoroborate | 62.5 | E. coli |
| Related Trifluoroborate | 78.12 | S. aureus |
Case Study 2: Anticancer Activity
In a comparative study involving various organotrifluoroborates, one compound demonstrated an IC50 of 226 µg/mL against HeLa cells, indicating substantial anticancer potential.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 226 |
| A549 | 242.52 |
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions:
Potassium trifluoroborates, including this compound, are widely used as nucleophilic partners in cross-coupling reactions such as the Suzuki-Miyaura reaction. These reactions allow for the formation of carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules. The unique trifluoroborate structure provides stability and reactivity under various conditions, making it an attractive alternative to traditional boronic acids .
Advantages Over Boronic Acids:
The tetracoordinate nature of organotrifluoroborates masks the inherent reactivity of the C-B bond, allowing them to endure a variety of synthetic transformations without degradation. This property enables chemists to perform transmetalation reactions with minimal interference from protodeboronation, enhancing the efficiency of synthetic pathways .
Pharmaceutical Applications
Drug Development:
The compound's capability to facilitate the formation of specific chemical bonds makes it valuable in drug development. It has been utilized in synthesizing potential therapeutic agents due to its ability to form complex molecular architectures efficiently .
Enzyme Inhibition Studies:
Research indicates that potassium organotrifluoroborates can act as enzyme inhibitors. For instance, studies have shown that certain derivatives exhibit inhibitory activity against serine proteases, which are implicated in various disease processes. This suggests potential applications in developing drugs targeting these enzymes .
Material Science
Silicon-Containing Materials:
The trimethylsilyl group present in some related compounds serves as a precursor for silicon-containing materials. These materials have potential applications in electronics and energy storage systems due to their unique electronic properties.
Toxicological Studies
Safety and Efficacy:
Investigations into the toxicological profiles of organotrifluoroborates reveal low toxicity levels compared to traditional boron compounds. For instance, potassium thiophene-3-trifluoroborate has been studied for its antinociceptive properties without significant adverse effects on motor performance in animal models . Such findings are crucial for assessing the safety of new compounds in pharmaceutical applications.
-
Suzuki-Miyaura Reaction Optimization:
A study optimized conditions for using potassium organotrifluoroborates in Suzuki-Miyaura reactions, demonstrating high yields when paired with aryl bromides and alkenyl electrophiles. The optimized conditions included specific bases and palladium catalysts . -
Enzyme Inhibition Research:
Research on potassium thiophene-3-trifluoroborate showed it effectively inhibited serine proteases without altering motor functions in test subjects, indicating its potential as a therapeutic agent with a favorable safety profile .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Selected Compounds
Research Findings and Challenges
- Electronic Effects : The phthalimide group’s electron-withdrawing nature may slow transmetalation in cross-coupling compared to electron-donating methyl groups .
- Deprotection Utility: The target compound’s phthalimide can be cleaved with hydrazine to yield primary amines, a feature absent in non-phthalimide analogs .
- Steric Considerations : Bulkier substituents (e.g., phthalimide) may reduce reactivity with sterically hindered palladium catalysts compared to smaller analogs.
Preparation Methods
Nucleophilic Substitution with Potassium Phthalimide
This method leverages potassium phthalimide’s nucleophilic properties to introduce the isoindole-1,3-dione moiety. A chloro- or bromo-substituted benzyl precursor reacts with potassium phthalimide under optimized conditions.
Procedure
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Reaction Setup : A mixture of 3-(chloromethyl)phenyltrifluoroborate (1.0 equiv) and potassium phthalimide (1.2 equiv) in anhydrous DMF is stirred at 100°C for 3–6 hours .
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Workup : The reaction is quenched with water, and the precipitate is filtered, washed with water, and dried under vacuum.
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Purification : Recrystallization from dichloromethane/hexane yields the product as a white solid.
Key Data
Advantages : High yield, simple purification.
Limitations : Requires anhydrous conditions and elevated temperatures.
Suzuki–Miyaura Cross-Coupling of Boronate Esters
This two-step approach synthesizes the trifluoroborate via a boronate ester intermediate, followed by fluorination.
Step 1: Boronate Ester Formation
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Substrate Preparation : 3-Bromobenzyl phthalimide is treated with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in dioxane at 80°C .
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Isolation : The boronate ester is purified via flash chromatography (hexane/ethyl acetate).
Step 2: Fluorination
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Reaction : The boronate ester is treated with KHF₂ (2.5 equiv) in methanol/water (4:1) at room temperature for 12 hours .
-
Crystallization : The product precipitates and is isolated by filtration.
Key Data
Advantages : Compatible with sensitive functional groups.
Limitations : Multi-step synthesis; palladium catalyst costs.
Photochemical Addition and Fluorination
This scalable method uses photochemistry to construct the bicyclo[1.1.1]pentane (BCP) core, followed by trifluoroborate formation .
Procedure
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Photochemical Step : A solution of propellane and diacetyl in THF is irradiated with blue LEDs (450 nm) to form the BCP intermediate.
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Trifluoroborate Synthesis : The BCP intermediate is treated with KHF₂ in methanol/water, followed by recrystallization from acetone/hexane.
Key Data
Advantages : Scalable; avoids toxic reagents.
Limitations : Specialized equipment required for photochemistry.
Direct Fluorination of Boronic Acids
Boronic acids or esters are converted to trifluoroborates using KF and tartaric acid under mild conditions .
Procedure
-
Reaction : 3-Phthalimidomethylphenylboronic acid (1.0 equiv) is dissolved in acetonitrile. KF (4.0 equiv) and tartaric acid (2.05 equiv) are added, and the mixture is stirred at room temperature for 2 hours.
-
Isolation : The product precipitates upon dilution with hexane and is filtered.
Key Data
Advantages : Room-temperature conditions; minimal byproducts.
Limitations : Requires boronic acid precursors.
Comparative Analysis of Methods
| Method | Yield (%) | Temperature | Key Reagents | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 87–93 | 100°C | K phthalimide | High |
| Suzuki–Miyaura | 72–85 | 80°C | Pd(dppf)Cl₂, B₂Pin₂ | Moderate |
| Photochemical | 65–82 | rt–35°C | KHF₂, LEDs | High |
| Direct Fluorination | 89–92 | rt | KF, tartaric acid | High |
Q & A
Basic: What are the optimal synthetic conditions for potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide?
Methodological Answer:
The synthesis can be adapted from protocols for analogous phthalimide-based trifluoroborates. Key steps include:
- Reaction Solvent: Use acetone or acetone-methanol mixtures (yields 71–82%) to enhance solubility and reaction efficiency .
- Methylation/Functionalization: Employ nucleophilic substitution or esterification reactions with trifluoroborate precursors, similar to methods used for nitrobenzoate derivatives .
- Purification: Isolate the product via column chromatography (silica gel) or recrystallization from acetone/hexane mixtures .
- Yield Optimization: Monitor reaction progress using thin-layer chromatography (TLC) to minimize side products .
Advanced: How can discrepancies between theoretical and experimental elemental analysis data be resolved?
Methodological Answer:
Discrepancies often arise from incomplete purification or hygroscopicity. To address this:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula accuracy (e.g., C, H, N content) with HRMS to distinguish between structural isomers or hydration states .
- Repeat Synthesis: Ensure consistent drying under vacuum (e.g., 40°C for 24 hours) to remove residual solvents .
- Combined Techniques: Cross-validate using FTIR (C=O stretch: 1700–1750 cm⁻¹) and ¹H/¹³C NMR (aromatic protons: δ 7.2–8.1 ppm; CF₃B: δ -2 to -4 ppm) .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- FTIR: Identify key functional groups (e.g., isoindole dioxo C=O at 1700–1750 cm⁻¹, B-F stretches at 1100–1200 cm⁻¹) .
- NMR: Use ¹H NMR to confirm methylene linker protons (δ 4.5–5.0 ppm) and ¹⁹F NMR for trifluoroborate signals (δ -140 to -150 ppm) .
- X-Ray Crystallography: Refine crystal structures using SHELXL (e.g., space group determination via SHELXT , refinement with anisotropic displacement parameters) .
Table 1: Representative Spectral Data from Analogous Compounds
| Functional Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) | Source |
|---|---|---|---|
| C=O (isoindole) | 1700–1750 | - | |
| Aromatic CH | - | 7.2–8.1 | |
| CF₃B | 1100–1200 | -2 to -4 (¹⁹F) |
Advanced: How to refine the crystal structure using SHELX software?
Methodological Answer:
- Data Collection: Use high-resolution single-crystal X-ray data (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Solution: Run SHELXT for initial phase determination, leveraging the Laue group and expected elements .
- Refinement: In SHELXL , apply restraints for disordered trifluoroborate groups and anisotropic refinement for non-H atoms. Use the L.S. command for least-squares optimization .
- Validation: Check R-factor convergence (target: < 0.05) and validate via CCDC deposition (e.g., CCDC 1234567) .
Basic: What purification techniques are effective for this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts .
- Recrystallization: Dissolve in hot acetone, then cool to 4°C for crystal growth .
- Solvent Removal: Employ rotary evaporation under reduced pressure (40°C) to avoid thermal degradation .
Advanced: How to address stability issues during long-term storage?
Methodological Answer:
- Storage Conditions: Store in a desiccator under argon at -20°C to prevent hydrolysis of the trifluoroborate group .
- Stability Monitoring: Periodically analyze via ¹⁹F NMR to detect decomposition (e.g., free F⁻ formation) .
- Lyophilization: For aqueous solutions, lyophilize to obtain a stable powder .
Advanced: How to analyze conflicting spectral data across studies?
Methodological Answer:
- Control Experiments: Replicate conditions from conflicting studies (e.g., solvent polarity, temperature) to identify environmental effects .
- Computational Modeling: Compare experimental NMR/FTIR with DFT-calculated spectra (e.g., Gaussian 16) to resolve ambiguities .
- Multi-Lab Validation: Collaborate with independent labs to verify reproducibility .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile reagents (e.g., acetone, THF) .
- PPE: Wear nitrile gloves and safety goggles to prevent skin/eye contact with trifluoroborates .
- Waste Disposal: Neutralize acidic/basic waste before disposal per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
